molecular formula C7H5NO3S.Na<br>C7H5NNaO3S B8804827 Crystallose

Crystallose

Cat. No. B8804827
M. Wt: 206.18 g/mol
InChI Key: IDIPRSBHIGCTDN-UHFFFAOYSA-N
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Patent
US04263393

Procedure details

A mixture of 4.5 g of sodium saccharin and 10 g of the product of Step B in 70 ml of dimethylformamide was stirred overnight at ambient temperature. The reaction mixture was poured in brine and icy water (about 600 ml) and the precipirated product was filtered, and recrystallized from 200 ml of methanol to give 12 g (100%) of Compound 24: mp 85.9° .
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[NH:4]1)(=[O:3])=[O:2].[Na].C(S(NC1C=C(C(=O)CBr)C=CC=1)(=O)=O)CCCCCCCCCCCCCCC>CN(C)C=O.[Cl-].[Na+].O>[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[NH:4]1)(=[O:2])=[O:3] |f:0.1,4.5.6,^1:12|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
Name
product
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)S(=O)(=O)NC=1C=C(C=CC1)C(CBr)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
icy water (about 600 ml) and the precipirated product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from 200 ml of methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 300.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.